ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate
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Overview
Description
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 g/mol . . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Reduction: Formation of 2,5-dichloroaniline or 2,5-dichlorobenzyl alcohol.
Substitution: Formation of various substituted glycinates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
Ethyl N-[(2,5-dichlorophenyl)carbonyl]glycinate can be compared with other similar compounds such as:
- Ethyl N-(2,6-dichlorophenyl)carbamate
- Ethyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,5-dichlorophenyl)carbamate
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C11H11Cl2NO3 |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChI Key |
JDSIJRBVXPRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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